molecular formula C19H26F2N2O B15120983 4,4-Difluoro-1-{1-[(2-methylphenyl)methyl]piperidine-4-carbonyl}piperidine

4,4-Difluoro-1-{1-[(2-methylphenyl)methyl]piperidine-4-carbonyl}piperidine

Cat. No.: B15120983
M. Wt: 336.4 g/mol
InChI Key: HMZKKOFKPZWUCY-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-{1-[(2-methylphenyl)methyl]piperidine-4-carbonyl}piperidine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-{1-[(2-methylphenyl)methyl]piperidine-4-carbonyl}piperidine typically involves multi-step organic reactions. One common method includes the reaction of 4,4-difluoropiperidine with 1-[(2-methylphenyl)methyl]piperidine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-{1-[(2-methylphenyl)methyl]piperidine-4-carbonyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4,4-Difluoro-1-{1-[(2-methylphenyl)methyl]piperidine-4-carbonyl}piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-{1-[(2-methylphenyl)methyl]piperidine-4-carbonyl}piperidine involves its interaction with specific molecular targets in biological systems. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to modulation of their activity. The compound may inhibit or activate specific enzymes or receptors, thereby exerting its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropiperidine
  • 1-[(2-methylphenyl)methyl]piperidine
  • 4,4-Difluoro-1-methylpiperidine

Uniqueness

4,4-Difluoro-1-{1-[(2-methylphenyl)methyl]piperidine-4-carbonyl}piperidine is unique due to the presence of both fluorine atoms and the 1-[(2-methylphenyl)methyl]piperidine-4-carbonyl group. This combination enhances its chemical stability, biological activity, and potential applications compared to other similar compounds. The fluorine atoms contribute to increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C19H26F2N2O

Molecular Weight

336.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[(2-methylphenyl)methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C19H26F2N2O/c1-15-4-2-3-5-17(15)14-22-10-6-16(7-11-22)18(24)23-12-8-19(20,21)9-13-23/h2-5,16H,6-14H2,1H3

InChI Key

HMZKKOFKPZWUCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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